Cas no 972-02-1 (1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol)

1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol
- 1,1-Diphenyl-4-(1-piperidyl)butan-1-ol
- HMS3429M14
- CAS-3254-89-5
- SPBio_002283
- NQO8R319LY
- Difenidol
- EINECS 213-540-9
- DB01231
- NCGC00016624-01
- 1,1-Diphenyl-4-(1-piperidinyl)-1-butanol #
- Difenidolum
- SK&F 478
- 1-Piperidinebutanol, alpha,alpha-diphenyl-
- D03858
- Prestwick3_000252
- SKF 478
- C06961
- GTPL7163
- BRD-K01663662-003-03-8
- BDBM50225701
- SK&F-478
- AC-4261
- Difenidolo [DCIT]
- DIPHENIDOL [VANDF]
- Q5279734
- Difenidol [INN]
- Vontrol
- Difenidolo
- Prestwick1_000252
- DIPHENIDOL
- diphenadol
- 1-Piperidinebutanol, a,a-diphenyl-
- Difenidol HCl
- 1H-INDENE-5-CARBOXYLIC ACID,2,3-DIHYDRO-3-OXO-,ETH
- NCGC00016624-03
- CS-0017619
- UNII-NQO8R319LY
- DTXCID502950
- SCHEMBL34469
- BSPBio_000064
- NCGC00016624-05
- Diphenidol [USAN]
- CHEMBL936
- BPBio1_000072
- Avomol
- EN300-22536348
- SK-478
- 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol
- Benzhydrol, .alpha.-(3-piperidinopropyl)-
- DIPHENIDOL [HSDB]
- Difenidolum [INN-Latin]
- Nometic
- Diphenyl(3-(1-piperidyl)propyl)carbinol
- 1-Piperidinebutanol, .alpha.,.alpha.-diphenyl-
- alpha,alpha-Diphenyl-1-piperidinebutanol
- FT-0653192
- CAS-972-02-1
- SK&F-478A
- OGAKLTJNUQRZJU-UHFFFAOYSA-
- K-478-A
- NCGC00016624-02
- DIPHENIDOL [MI]
- HY-A0270
- InChI=1/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
- Benzhydrol, alpha-(3-piperidinopropyl)-
- DTXSID3022950
- Diphenidol (USAN/INN)
- BRN 0265884
- OGAKLTJNUQRZJU-UHFFFAOYSA-N
- Prestwick0_000252
- NS00040512
- Tox21_113073_1
- HSDB 3316
- DIFENIDOL [WHO-DD]
- 972-02-1
- 19-11-4
- AKOS001675735
- .alpha.,.alpha.-Diphenyl-1-piperidinebutanol
- Deiphenidol Hydrochloride
- Prestwick2_000252
- Tox21_113073
- CHEBI:4638
- BRD-K01663662-003-20-2
- DA-62864
-
- MDL: MFCD00057378
- インチ: 1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
- InChIKey: OGAKLTJNUQRZJU-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2C=CC=CC=2)(O)CCCN2CCCCC2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 345.185942
- どういたいしつりょう: 345.185942
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 307
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.0350 (rough estimate)
- ゆうかいてん: 104-105°
- ふってん: 473.3°C at 760 mmHg
- フラッシュポイント: 233.5 °C
- 屈折率: 1.5614 (estimate)
- PSA: 23.47000
- LogP: 4.12650
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol セキュリティ情報
- どくせい:LD50 s.c. in rats: 50 mg/kg (Goldenthal)
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD124938)
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22536348-0.25g |
972-02-1 | 95% | 0.25g |
$35.0 | 2024-06-20 | ||
Enamine | EN300-22536348-2.5g |
972-02-1 | 95% | 2.5g |
$77.0 | 2024-06-20 | ||
Enamine | EN300-22536348-10.0g |
972-02-1 | 95% | 10.0g |
$271.0 | 2024-06-20 | ||
Enamine | EN300-22536348-0.05g |
972-02-1 | 95% | 0.05g |
$32.0 | 2024-06-20 | ||
Enamine | EN300-22536348-0.5g |
972-02-1 | 95% | 0.5g |
$37.0 | 2024-06-20 | ||
Enamine | EN300-22536348-1g |
972-02-1 | 1g |
$38.0 | 2023-09-15 | |||
Enamine | EN300-22536348-0.1g |
972-02-1 | 95% | 0.1g |
$34.0 | 2024-06-20 | ||
Enamine | EN300-22536348-1.0g |
972-02-1 | 95% | 1.0g |
$38.0 | 2024-06-20 | ||
Enamine | EN300-22536348-10g |
972-02-1 | 10g |
$271.0 | 2023-09-15 | |||
Enamine | EN300-22536348-5.0g |
972-02-1 | 95% | 5.0g |
$146.0 | 2024-06-20 |
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-olに関する追加情報
Comprehensive Overview of 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol (CAS No. 972-02-1): Properties, Applications, and Research Insights
1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol (CAS No. 972-02-1) is a synthetic organic compound with a unique molecular structure that combines phenyl and piperidine moieties. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential as a versatile intermediate. The presence of both aromatic and aliphatic components in its structure makes it a valuable candidate for drug discovery and material science applications. Researchers are particularly interested in its structure-activity relationships (SAR), which could unlock new therapeutic pathways.
In recent years, the demand for piperidine derivatives has surged, driven by their role in developing central nervous system (CNS) therapeutics. 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol stands out due to its balanced lipophilicity and hydrogen-bonding capacity, properties critical for blood-brain barrier penetration. These attributes align with current trends in neuropharmacology, where scientists seek compounds to address neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's CAS No. 972-02-1 frequently appears in patent filings related to cognitive enhancers, highlighting its commercial relevance.
The synthesis of 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol typically involves multi-step organic reactions, including Grignard additions and nucleophilic substitutions. Analytical techniques such as HPLC and NMR spectroscopy are essential for verifying its purity, a critical factor given its potential pharmaceutical applications. Recent advancements in green chemistry have also explored catalytic methods to improve the compound's yield while reducing environmental impact—a topic gaining traction among environmentally conscious researchers.
Beyond pharmaceuticals, this compound's fluorescence properties have sparked interest in materials science. Its conjugated system allows for potential applications in organic light-emitting diodes (OLEDs) or as a molecular probe in bioimaging. Such interdisciplinary applications resonate with the growing trend of convergence research, where chemistry intersects with engineering and biology to solve complex challenges.
From a commercial perspective, suppliers of CAS No. 972-02-1 must address increasing regulatory scrutiny on compound traceability and documentation. The compound's stability under various storage conditions—another frequently searched topic—requires meticulous study to ensure long-term usability. As the scientific community prioritizes reproducible research, detailed characterization data for 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol becomes indispensable for peer-reviewed studies.
Future research directions may explore the compound's chiral resolution, as enantiopure forms could exhibit distinct biological activities. This aligns with the pharmaceutical industry's focus on stereoselective synthesis to optimize drug efficacy. With its multifaceted potential, 1,1-Diphenyl-4-(piperidin-1-yl)butan-1-ol exemplifies how targeted molecular design can address diverse scientific and industrial needs in an era of precision chemistry.
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